molecular formula C17H17N3O3S2 B2615592 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941925-08-2

4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No. B2615592
CAS RN: 941925-08-2
M. Wt: 375.46
InChI Key: FBKKEXBPZNTJQI-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic compound that belongs to the class of oxadiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including derivatives similar to the queried compound, have attracted interest due to their biological activities. For instance, derivatives such as N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide have been synthesized and evaluated for their lipoxygenase inhibitory activities. These compounds were processed through methods like NMR, IR, and mass spectral data, demonstrating moderate activities against the lipoxygenase enzyme, comparable to standard references like Baicalein (Aziz‐ur‐Rehman et al., 2016).

Pharmacological Potential

Compounds with structural similarities to the queried chemical have been assessed for their pharmacological potential. For example, S 19812, a dual inhibitor of cyclooxygenase and lipoxygenase pathways, exhibited significant analgesic and anti-inflammatory activities in various models, along with excellent gastric tolerance, highlighting its therapeutic potential (C. Tordjman et al., 2003).

Urease Inhibition

Indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been developed and tested for their urease inhibitory potential, showing potent inhibition. This study underscores the importance of such compounds in designing therapeutic agents for conditions where urease activity is detrimental (M. Nazir et al., 2018).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities, showing promise against Bursaphelenchus xylophilus. This research indicates potential agricultural applications in managing nematode pests (Dan Liu et al., 2022).

properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-22-12-6-8-13(9-7-12)24-10-3-5-15(21)18-17-20-19-16(23-17)14-4-2-11-25-14/h2,4,6-9,11H,3,5,10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKKEXBPZNTJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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